Cas no 66491-71-2 (1H-Indene-4-butanoic acid, 2,3-dihydro-5-pentyl-)

1H-Indene-4-butanoic acid, 2,3-dihydro-5-pentyl- structure
66491-71-2 structure
Product Name:1H-Indene-4-butanoic acid, 2,3-dihydro-5-pentyl-
CAS No:66491-71-2
MF:C18H26O2
MW:274.397845745087
CID:388406
PubChem ID:71369339
Update Time:2025-04-19

1H-Indene-4-butanoic acid, 2,3-dihydro-5-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-4-butanoic acid, 2,3-dihydro-5-pentyl-
    • 4-(5-pentyl-2,3-dihydro-1H-inden-4-yl)butanoic acid
    • 4-(5-pentyl-4-indanyl)butanoic acid
    • DTXSID10792368
    • 66491-71-2
    • Inchi: 1S/C18H26O2/c1-2-3-4-7-14-12-13-15-8-5-9-16(15)17(14)10-6-11-18(19)20/h12-13H,2-11H2,1H3,(H,19,20)
    • InChI Key: KEJWUSZUCRTXIK-UHFFFAOYSA-N
    • SMILES: OC(CCCC1=C(C=CC2CCCC=21)CCCCC)=O

Computed Properties

  • Exact Mass: 274.193280068g/mol
  • Monoisotopic Mass: 274.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 37.3Ų
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